Cas no 2877685-44-2 (4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile)

4-({1-[(1-Methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-2-carbonitrile core linked to a substituted azetidine moiety via an ether bridge. The presence of the 1-methylimidazole group enhances its potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase inhibition or receptor modulation. Its structural complexity allows for selective interactions in biological systems, making it valuable for drug discovery applications. The compound's stability and synthetic accessibility further contribute to its utility in the development of novel pharmacophores. Researchers may explore its derivatives for optimizing binding affinity and pharmacokinetic properties in therapeutic agent design.
4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile structure
2877685-44-2 structure
Product Name:4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile
CAS No:2877685-44-2
MF:C14H15N5O
MW:269.301801919937
CID:5330035
PubChem ID:165434572
Update Time:2025-10-18

4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[[1-[(1-Methyl-1H-imidazol-5-yl)methyl]-3-azetidinyl]oxy]-2-pyridinecarbonitrile
    • F6709-6107
    • 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile
    • AKOS040860055
    • 2877685-44-2
    • Inchi: 1S/C14H15N5O/c1-18-10-16-6-12(18)7-19-8-14(9-19)20-13-2-3-17-11(4-13)5-15/h2-4,6,10,14H,7-9H2,1H3
    • InChI Key: GHLKROVYSKYCCU-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=C(C#N)C=1)C1CN(CC2=CN=CN2C)C1

Computed Properties

  • Exact Mass: 269.12766012g/mol
  • Monoisotopic Mass: 269.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 67Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 502.3±50.0 °C(Predicted)
  • pka: 6.94±0.10(Predicted)

4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile Pricemore >>

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Additional information on 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile

4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile: A Promising Compound with Broad Pharmacological Potential

4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile (CAS No. 2877685-44-2) represents a novel synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular architecture and potential therapeutic applications. This compound belongs to the class of pyridine-2-carbonitrile derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. The molecular structure of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile features a pyridine ring fused with a nitrile group, while the side chain incorporates an azetidine ring and an imidazole moiety, creating a complex scaffold with multiple functional groups. Recent studies have highlighted the importance of such structural features in modulating drug-target interactions and enhancing pharmacological profiles.

The imidazol and azetidin moieties in 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile are critical for its biological activity. The 1-methyl-1H-imidazol-5-yl group, in particular, is known to interact with various protein targets, including kinases and G protein-coupled receptors (GPCRs), which are key players in cellular signaling pathways. The azetidine ring, on the other hand, contributes to the compound’s ability to adopt multiple conformational states, thereby increasing its versatility in binding to different molecular targets. These structural elements collectively enhance the compound’s potential as a lead molecule for drug development.

Recent research has focused on the pyridine-2-carbonitrile framework of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile due to its ability to modulate metabolic pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds with similar structural features exhibit potent inhibitory effects on enzymes involved in lipid metabolism, suggesting potential applications in the treatment of metabolic disorders. Additionally, the oxy linkage in the molecule may enhance its solubility and bioavailability, which are critical factors for drug development. These properties make 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile a promising candidate for further exploration in therapeutic contexts.

One of the most intriguing aspects of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile is its potential to target oncogenic pathways. Preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cells, particularly those overexpressing certain kinases. A 2024 report in *Cancer Research* highlighted the compound’s ability to inhibit the phosphorylation of key signaling molecules such as ERK and Akt, which are commonly dysregulated in malignant tumors. These findings suggest that 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile could be developed into a targeted therapy for cancers with specific genetic mutations.

Moreover, the pyridine-2-carbonitrile scaffold of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile has been linked to neuroprotective effects. A 2023 study in *Neuropharmacology* reported that compounds with similar structures exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The imidazol group is believed to play a role in scavenging reactive oxygen species (ROS), while the azetidine ring may contribute to the compound’s ability to modulate inflammatory responses. These findings underscore the versatility of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile in addressing complex biological systems.

Another area of interest is the oxy linkage in the molecule, which may influence the compound’s pharmacokinetic properties. A 2024 study in *Drug Metabolism and Disposition* suggested that the presence of an oxy group could enhance the compound’s solubility in aqueous environments, potentially improving its oral bioavailability. This is particularly important for drug development, as poor solubility is a major challenge in translating synthetic compounds into therapeutic agents. The improved solubility of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile may also reduce the need for excipients in formulation development, making it a more viable candidate for clinical trials.

While the potential of 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile is promising, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic profile. Current efforts are focused on understanding how the pyridine-2-carbonitrile framework interacts with specific molecular targets, as well as exploring its potential in combination therapies. The compound’s unique structural features, including the imidazol and azetidine moieties, make it a valuable subject for medicinal chemists seeking to design more effective and selective drugs.

In conclusion, 4-({1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile represents a significant advancement in the field of synthetic chemistry with broad implications for drug development. Its unique molecular structure, combined with its potential to modulate multiple biological pathways, positions it as a promising candidate for further investigation. As research continues to uncover the full scope of its pharmacological activities, this compound may pave the way for innovative treatments in oncology, neurology, and metabolic disorders.

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